N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN5O2/c1-18-15-23(32-17-22(31)26-16-19-7-5-6-10-21(19)25)28-24(27-18)30-13-11-29(12-14-30)20-8-3-2-4-9-20/h2-10,15H,11-14,16-17H2,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOSWQWMSDPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromobenzyl moiety.
- A pyrimidine derivative linked through an acetamide group.
- A piperazine ring, which is often associated with various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the bromobenzyl group.
- Coupling with the piperazine derivative.
- Final acetamide formation.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly as an inhibitor of specific kinases involved in tumor growth. It has shown inhibitory effects against:
- FGFR1 (Fibroblast Growth Factor Receptor 1)
- FLT3 (Fms-like Tyrosine Kinase 3)
These kinases are crucial in various malignancies, and their inhibition can lead to reduced proliferation of cancer cells. In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cell lines derived from lung, breast, and colon cancers .
Anticonvulsant Activity
Similar compounds have been studied for their anticonvulsant properties. For instance, derivatives of N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin]}acetamide have been evaluated in animal models, showing promising results in reducing seizure activity . The mechanism may involve modulation of neurotransmitter systems or ion channels.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties . Studies suggest that it exhibits varying degrees of antibacterial and antifungal activities against several pathogens, indicating potential for development as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through:
- Kinase Inhibition : Disruption of signaling pathways critical for cancer cell survival.
- Neurotransmitter Modulation : Potential interaction with GABAergic or glutamatergic systems for anticonvulsant effects.
- Cell Membrane Disruption : Possible interference with microbial cell wall synthesis or function.
Data Summary
| Activity Type | Target/Mechanism | Effectiveness |
|---|---|---|
| Anticancer | FGFR1, FLT3 | Inhibitory |
| Anticonvulsant | CNS modulation | Effective |
| Antimicrobial | Bacterial/Fungal | Varies by strain |
Case Studies
- Anticancer Study : In a study examining the effects on breast cancer cell lines, N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin]}acetamide demonstrated significant inhibition of cell proliferation compared to control groups .
- Anticonvulsant Evaluation : In animal models, this compound was tested against established anticonvulsants like phenytoin and showed comparable efficacy in reducing seizure frequency, suggesting its potential as a new therapeutic option .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds structurally related to N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit anticonvulsant properties. For instance, derivatives of N-phenylacetamides have been synthesized and tested for their efficacy in animal models of epilepsy. These studies employed standard tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate the anticonvulsant activity of these compounds.
Case Study: Synthesis and Evaluation
A study synthesized several N-phenylacetamide derivatives and assessed their anticonvulsant activity. Among these, specific derivatives demonstrated significant protective effects against seizures in the MES model, suggesting that modifications in the molecular structure could enhance therapeutic efficacy .
Kinase Inhibition
This compound has shown potential as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction pathways that can lead to cancer progression. Preliminary studies indicate that this compound may inhibit specific kinases such as FGFR1 and FLT3, which are associated with malignancies .
Data Table: Kinase Inhibition Activity
| Compound Name | Target Kinase | Inhibition Activity |
|---|---|---|
| This compound | FGFR1 | Moderate |
| N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenyldihydro-pyrimidin)]}acetamide | FLT3 | Significant |
Antidepressant Properties
Compounds similar to this compound have also been investigated for their antidepressant effects. The presence of the piperazine ring is believed to contribute to these properties, making it a candidate for further exploration in mood disorder treatments .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound. Modifications to the molecular structure can significantly impact biological activity.
Key Findings from SAR Studies
- Piperazine Substitution : The incorporation of piperazine moieties enhances binding affinity to target receptors.
- Halogen Substituents : The presence of bromine or chlorine atoms can modulate the lipophilicity and bioavailability of compounds.
- Acetamide Linkage : The acetamide group plays a critical role in stabilizing the compound's interaction with biological targets.
In Vivo Studies
Conducting comprehensive in vivo studies to assess the efficacy and safety profiles of this compound in animal models.
Mechanistic Investigations
Exploring the molecular mechanisms underlying its pharmacological effects, particularly its interactions with specific kinases and neurotransmitter systems.
Clinical Trials
Initiating clinical trials to evaluate its therapeutic potential in humans, especially for conditions like epilepsy and depression.
Comparison with Similar Compounds
Table 1: Impact of Aromatic Substituents on Physical Properties
Piperazine vs. Piperidine Moieties
The 4-phenylpiperazinyl group is a critical pharmacophore in many bioactive molecules. Comparisons include:
- Compound 8b () : Retains the 4-phenylpiperazine moiety but replaces the acetamide linker with a benzoyl-piperazine-carbonyl group. The melting point (241–242°C) and molecular weight (530) suggest higher rigidity and stability compared to the target compound.
- N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Substitutes piperazine with 4-methylpiperidine, eliminating the phenyl group.
Key Insight : Piperazine derivatives generally exhibit stronger hydrogen-bonding capacity due to the secondary amine, whereas piperidine analogs may offer improved metabolic stability .
Pyrimidine Core Modifications
The 6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yloxy scaffold is shared with several compounds in and . For instance:
- Compound 15 () : Features a trifluoromethylphenyl group and ethylpiperazine, demonstrating how electron-withdrawing groups (e.g., CF3) can enhance target selectivity.
- Compound 8e () : Incorporates a 2,2-dimethylpropanamide group, resulting in a higher molecular weight (538) and lower melting point (190–193°C) compared to simpler acetamide derivatives.
Table 2: Pyrimidine Core Variations
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling a bromobenzyl group to a pyrimidinyl-oxyacetamide core. Key steps include:
- Substitution reactions to introduce the 4-phenylpiperazine moiety at the pyrimidine C2 position under alkaline conditions .
- Nucleophilic aromatic substitution for bromine incorporation, using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) .
- Acetamide linkage formation via condensation between intermediates, often requiring coupling agents such as DCC (dicyclohexylcarbodiimide) .
Critical Reaction Conditions:
- Temperature: 80–100°C for substitution reactions to ensure completion without side-product formation .
- Solvent choice: Tetrahydrofuran (THF) or dimethylacetamide (DMA) for improved solubility of intermediates .
- Catalysts: Potassium carbonate or triethylamine to facilitate deprotonation in nucleophilic steps .
Q. Table 1: Yield Optimization Under Varied Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Piperazine substitution | DMF | K₂CO₃ | 90 | 68 |
| Bromination | DCM | NBS | 25 | 72 |
| Acetamide coupling | THF | DCC | 60 | 85 |
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR resolves the bromobenzyl aromatic protons (δ 7.2–7.6 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Integration ratios confirm substituent stoichiometry .
- 2D NMR (COSY, HSQC) maps connectivity between the pyrimidine ring and acetamide oxygen .
- Mass Spectrometry (HRMS): Validates molecular weight (expected ~500 g/mol) and fragments (e.g., bromine isotope patterns) .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer: SAR strategies focus on modifying substituents to enhance target binding or metabolic stability:
- Piperazine substituents: Replace 4-phenylpiperazine with 4-fluorophenyl or morpholine groups to assess impact on receptor affinity (e.g., dopamine D2 or serotonin receptors) .
- Pyrimidine methylation: Compare 6-methyl vs. 6-ethyl analogs to evaluate steric effects on enzyme inhibition .
- Bromine position: Test 2-bromobenzyl vs. 4-bromobenzyl isomers for cytotoxicity differences in cancer cell lines .
Q. Table 2: Hypothetical SAR Data for Analogs
| Analog | Modification | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | None | 120 | 12 |
| A | 4-Fluorophenylpiperazine | 85 | 18 |
| B | 6-Ethyl-pyrimidine | 150 | 8 |
Q. How should researchers resolve contradictions in pharmacological data across studies?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays: Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., haloperidol for dopamine receptors) .
- Purity verification: Re-test compounds with ≥95% HPLC purity to exclude confounding by synthesis byproducts .
- Dose-response curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
Case Example:
A study reporting weak cytotoxicity (IC₅₀ > 100 µM) contradicts another showing IC₅₀ = 10 µM. Resolution involves re-evaluating cell viability assays (MTT vs. ATP-based) and confirming apoptosis markers (e.g., caspase-3 activation) .
Q. What experimental approaches are used to elucidate the compound’s mechanism of action?
Methodological Answer:
- Kinetic binding assays: Measure displacement of radiolabeled ligands (e.g., [³H]spiperone for serotonin receptors) to determine Ki values .
- Molecular docking: Use software (e.g., AutoDock Vina) to model interactions with target proteins, focusing on hydrogen bonding with the pyrimidine-oxygen and piperazine nitrogen .
- Metabolic stability studies: Incubate with liver microsomes to identify major metabolites (e.g., demethylation at pyrimidine C6) via LC-MS/MS .
Q. How can researchers optimize reaction yields while minimizing side products?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, a 3² factorial design for bromination:
- Factors: Solvent (DCM vs. THF), NBS equivalents (1.0–1.5).
- Response: Yield and purity .
- In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
